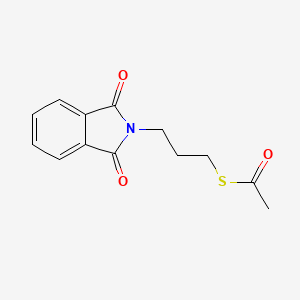

N-(-3-Acetylthiopropyl)phthalimide

Vue d'ensemble

Description

N-(-3-Acetylthiopropyl)phthalimide is a derivative of phthalimide, an important class of biologically active N-heterocycles Phthalimides are known for their diverse applications in pharmaceuticals, natural products, agrochemicals, polymers, and dyes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(-3-Acetylthiopropyl)phthalimide typically involves the reaction of phthalic anhydride with 3-mercaptopropionic acid, followed by acetylation. The reaction conditions often include the use of a suitable solvent, such as toluene or dichloromethane, and a catalyst, such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Hydrolysis of the Phthalimide Ring

The phthalimide moiety undergoes hydrolysis under acidic or basic conditions, analogous to the Gabriel synthesis mechanism .

| Condition | Reagents | Products |

|---|---|---|

| Acidic (e.g., HCl/H₂O) | H₃O⁺ | 3-Acetylthiopropylamine + Phthalic acid (o-dicarboxybenzene) |

| Basic (e.g., NaOH) | Hydroxide ions | 3-Acetylthiopropylamine + Phthalate salts |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine .

Oxidation of the Thioether Group

The acetylthiopropyl side chain contains a thioether (–S–), which undergoes oxidation to sulfoxide or sulfone derivatives.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ | Mild, room temperature | Sulfoxide (–SO–) |

| KMnO₄ | Strongly acidic (H₂SO₄) | Sulfonic acid (–SO₃H) |

| mCPBA | Dichloromethane, 0°C | Sulfone (–SO₂–) |

Key Findings :

-

Oxidation selectivity depends on reagent strength and reaction time .

-

Over-oxidation to sulfonic acids is common with strong oxidants like KMnO₄.

Substitution at the Acetyl Group

The acetyl (–COCH₃) group participates in nucleophilic acyl substitution (NAS), enabling functional group interconversion.

| Reagent | Conditions | Product |

|---|---|---|

| NH₂NH₂ (hydrazine) | Ethanol, reflux | Thiol (–SH) derivative + acetohydrazide |

| ROH (alcohols) | Acid catalysis | Thioester (–SCOOR) |

| RNH₂ (amines) | DCM, room temperature | Amide (–NRCOR) |

Mechanistic Pathway :

-

Hydrazine displaces the acetyl group via NAS, releasing acetic hydrazide and generating a free thiol .

Coordination Chemistry

The phthalimide nitrogen and sulfur atoms can act as ligands in metal-catalyzed reactions.

Research Insight :

-

Phthalimide additives extend the lifetime of nickel-aryl oxidative addition complexes (OACs), enabling efficient radical capture in decarboxylative cross-couplings .

Reduction Pathways

While phthalimides are generally resistant to reduction, the acetyl group can be selectively reduced.

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH₄ | Methanol, 25°C | Alcohol (–CH₂OH) |

| LiAlH₄ | THF, reflux | Over-reduction to alkane (–CH₃) |

Limitation :

-

Strong reducing agents like LiAlH₄ may degrade the phthalimide ring.

Stability and Side Reactions

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Synthesis

- N-(-3-Acetylthiopropyl)phthalimide serves as a precursor for synthesizing various functionalized phthalimides. Its ability to participate in nucleophilic substitutions and cycloaddition reactions makes it an essential component in creating complex organic molecules.

-

Biological Activity

- The compound is under investigation for its antimicrobial , anticancer , and anti-inflammatory properties. Studies indicate that it may interact with specific biological targets, modulating protein functions through covalent bonding with cysteine residues . This activity positions it as a candidate for drug development aimed at various diseases.

- Pharmaceutical Development

-

Material Science

- In industrial applications, the compound is utilized in producing polymers and agrochemicals. Its unique chemical properties allow it to be incorporated into materials with specific functionalities, enhancing their performance in various applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent against infections .

Case Study 2: Anti-inflammatory Effects

In experimental models, this compound demonstrated notable anti-inflammatory activity by reducing cytokine levels in response to inflammatory stimuli. This property highlights its potential application in treating inflammatory diseases .

Mécanisme D'action

The mechanism of action of N-(-3-Acetylthiopropyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the acetyl group can undergo hydrolysis to release acetic acid, which can further interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity, induction of apoptosis, and modulation of signaling pathways.

Comparaison Avec Des Composés Similaires

N-(-3-Acetylthiopropyl)phthalimide can be compared with other similar compounds, such as:

Phthalimide: The parent compound, known for its use in the Gabriel synthesis and as a precursor for various bioactive molecules.

Naphthalimide: A structurally similar compound with a naphthalene ring, known for its applications in fluorescent dyes and anticancer agents.

Succinimide: Another cyclic imide with applications in pharmaceuticals and as a precursor for the synthesis of other heterocyclic compounds.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Activité Biologique

N-(-3-Acetylthiopropyl)phthalimide is a compound that belongs to the phthalimide family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

This compound can be synthesized through reactions involving phthalic anhydride and specific amines or thiols. The presence of the acetyl and thiopropyl groups contributes to its unique reactivity and biological profile. The compound is characterized by its ability to undergo oxidation, forming disulfides or sulfonic derivatives, which may influence its biological activity .

Anti-inflammatory Activity

Research indicates that phthalimide derivatives exhibit significant anti-inflammatory properties. A study evaluated various phthalimide analogs, including this compound, for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This study found that certain derivatives could effectively reduce NO levels, which is crucial in inflammatory responses. For instance, compound IIh demonstrated an IC50 value of 8.7 µg/mL, highlighting the potential of phthalimides as anti-inflammatory agents .

Key Findings:

- Inhibition of inducible nitric oxide synthase (iNOS).

- Down-regulation of pro-inflammatory cytokines such as TNF-α and IL-1β.

- Suppression of the Toll-like receptor 4 (TLR4) signaling pathway.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. Studies show that while some phthalimide derivatives exhibit moderate activity against Gram-negative bacteria (e.g., Escherichia coli), they generally show limited effectiveness against Gram-positive bacteria and fungi. For example, a series of synthesized Schiff bases derived from phthalimides demonstrated varying degrees of activity against Candida albicans and Candida tropicalis, with some compounds showing high antifungal activity at specific concentrations .

Antimicrobial Activity Summary:

| Compound | Activity Against | Concentration (µg/mL) | Result |

|---|---|---|---|

| H1 | Candida tropicalis | 125, 250 | High activity |

| H2 | E. coli | 62.5, 125, 250 | Moderate activity |

| H3 | Candida albicans | 62.5 | Moderate activity |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound's structure allows it to interfere with key enzymes involved in inflammatory processes and microbial growth.

- Modulation of Cytokine Production : By down-regulating cytokine production, it can alleviate inflammation and potentially enhance immune responses.

- Interaction with Cell Membranes : The hydrophobic nature of phthalimides facilitates their passage across biological membranes, enhancing their bioavailability and efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of phthalimides:

- Anti-inflammatory Case Study : A study focusing on RAW264.7 macrophages demonstrated that treatment with certain phthalimide derivatives resulted in a significant reduction in inflammatory markers, suggesting their potential use in treating inflammatory diseases.

- Antimicrobial Efficacy Case Study : Another investigation assessed the effectiveness of various phthalimide derivatives against clinical isolates of bacteria and fungi, revealing that while most showed limited activity against Gram-positive strains, some exhibited promising antifungal properties.

Propriétés

IUPAC Name |

S-[3-(1,3-dioxoisoindol-2-yl)propyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-9(15)18-8-4-7-14-12(16)10-5-2-3-6-11(10)13(14)17/h2-3,5-6H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCSBRSBDZXURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408586 | |

| Record name | N-(-3-Acetylthiopropyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221218-66-2 | |

| Record name | N-(-3-Acetylthiopropyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.